N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide
Description
N-[(2Z)-3-[2-(4-Fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone (5,5-dioxide) groups, a 4-fluorophenyl ethyl substituent, and a propanamide moiety. The (2Z) designation indicates the stereochemistry of the imine double bond in the thiazol-2(3H)-ylidene system.
Properties
Molecular Formula |
C16H19FN2O3S2 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C16H19FN2O3S2/c1-2-15(20)18-16-19(8-7-11-3-5-12(17)6-4-11)13-9-24(21,22)10-14(13)23-16/h3-6,13-14H,2,7-10H2,1H3 |
InChI Key |
JGKVDASCSFOTKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the propanamide moiety. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biochemical pathways. The thiazole ring structure contributes to its stability and reactivity, allowing it to participate in various cellular processes.
Comparison with Similar Compounds
Target Compound vs. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()
- Core Structure: The target compound contains a tetrahydrothieno-thiazole ring system, whereas ’s analogs feature 1,3,4-oxadiazole and thiazole rings.
- Functional Groups: The sulfone (5,5-dioxide) in the target compound increases polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in ’s compounds.
- Substituents: Both compounds include fluorinated or substituted phenyl groups. The 4-fluorophenyl group in the target compound may enhance lipophilicity compared to non-halogenated analogs but reduce it relative to chlorophenyl derivatives (see ) .
Target Compound vs. (Z)-N-(4-(2-(Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide ()
- Core Structure: ’s compound shares a thiazole ring and propanamide group with the target but incorporates a pyridinyl and dibenzothiadiazocin system, absent in the target.
- Synthesis : Both likely involve multi-step syntheses. uses lead powder for reductive steps, suggesting the target’s synthesis might require similar metal-mediated reactions for imine or heterocycle formation .
Substituent Effects: Fluorophenyl vs. Chlorophenyl Derivatives ()
- Electronic Properties : The 4-fluorophenyl group in the target compound is smaller and more electronegative than the 4-chlorophenyl group in ’s derivatives. This difference may reduce steric hindrance and increase binding affinity in enzyme-active sites.
- Biological Implications : Fluorine’s strong electron-withdrawing effect can stabilize aromatic rings against oxidative metabolism, extending half-life compared to chlorine, which offers greater lipophilicity but lower metabolic stability .
Data Table: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Key Substituents | Functional Groups | Likely Physicochemical Properties |
|---|---|---|---|---|
| Target Compound | Tetrahydrothieno-thiazole | 4-Fluorophenyl ethyl, propanamide | Sulfone, amide | High polarity, moderate lipophilicity |
| 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides | Oxadiazole-thiazole | Substituted phenyl, sulfanyl | Sulfanyl, amide | Lower polarity, higher nucleophilicity |
| (Z)-N-(4-(2-(Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-... | Thiazole-dibenzothiadiazocin | 4-Fluorophenyl, dimethoxyphenyl | Amide, methoxy | High molecular weight, lower solubility |
| 3-{4-(4-Chlorophenyl)thiazol-2-ylamino}-N’-[(5-nitrothiophen-2-yl)methylene]propanehydrazide | Thiazole-hydrazide | 4-Chlorophenyl, nitrothiophenyl | Hydrazide, nitro | Moderate polarity, higher stability |
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